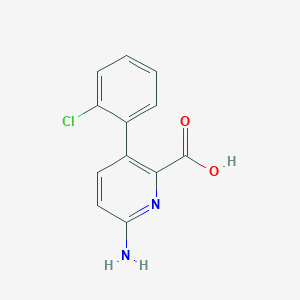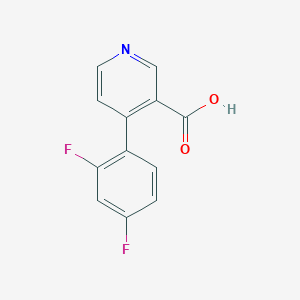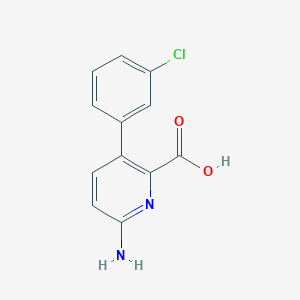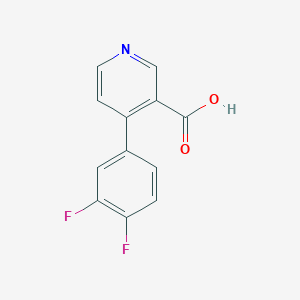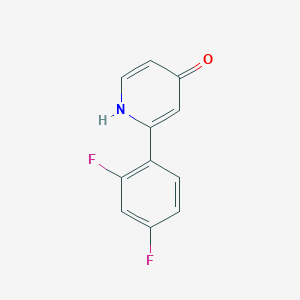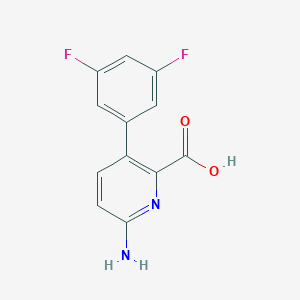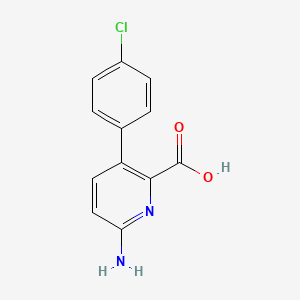
6-Amino-3-(4-chlorophenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(4-chlorophenyl)picolinic acid, 95% (6-APA) is an organic compound that has been widely studied for its potential applications in scientific research. 6-APA is a synthetically produced compound that has been used as a building block in the synthesis of many other compounds, as well as a tool for studying the properties of other molecules. It is a white, crystalline solid with a molecular weight of 208.6 g/mol and a melting point of 135-137°C.
科学研究应用
6-Amino-3-(4-chlorophenyl)picolinic acid, 95% has been widely used in scientific research due to its ability to act as a building block for the synthesis of other compounds. It has been used to synthesize a variety of compounds, including heterocycles, amines, and amides. 6-Amino-3-(4-chlorophenyl)picolinic acid, 95% has also been used in the synthesis of a range of pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory agents. In addition, 6-Amino-3-(4-chlorophenyl)picolinic acid, 95% has been used as a tool to study the properties of other molecules, such as their solubility, stability, and reactivity.
作用机制
6-Amino-3-(4-chlorophenyl)picolinic acid, 95% is an organic compound that is capable of forming strong hydrogen bonds with other molecules. This is due to its ability to act as a hydrogen bond donor, as well as its ability to form multiple hydrogen bonds with other molecules. The hydrogen bonds formed by 6-Amino-3-(4-chlorophenyl)picolinic acid, 95% can be used to stabilize other molecules and can also be used to facilitate the formation of other types of bonds, such as covalent bonds.
Biochemical and Physiological Effects
6-Amino-3-(4-chlorophenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that 6-Amino-3-(4-chlorophenyl)picolinic acid, 95% is capable of inhibiting the activity of enzymes involved in the synthesis of prostaglandins, which are hormones involved in inflammation and other physiological processes. In addition, 6-Amino-3-(4-chlorophenyl)picolinic acid, 95% has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
实验室实验的优点和局限性
The use of 6-Amino-3-(4-chlorophenyl)picolinic acid, 95% in lab experiments has several advantages. One advantage is that it is a readily available compound, which makes it easy to obtain and use in experiments. In addition, 6-Amino-3-(4-chlorophenyl)picolinic acid, 95% is a relatively stable compound, making it suitable for use in long-term experiments. However, one major limitation of using 6-Amino-3-(4-chlorophenyl)picolinic acid, 95% in lab experiments is that it is toxic in high concentrations, which can lead to adverse effects if not handled properly.
未来方向
The potential applications of 6-Amino-3-(4-chlorophenyl)picolinic acid, 95% are vast and continue to be explored. One potential future direction is the development of new compounds based on 6-Amino-3-(4-chlorophenyl)picolinic acid, 95% that have improved properties or are more specific in their action. Additionally, 6-Amino-3-(4-chlorophenyl)picolinic acid, 95% could be used to synthesize new pharmaceuticals or drugs that could be used to treat a variety of diseases. Another potential future direction is the development of new methods for the synthesis of 6-Amino-3-(4-chlorophenyl)picolinic acid, 95%, which could lead to more efficient and cost-effective production of the compound. Finally, 6-Amino-3-(4-chlorophenyl)picolinic acid, 95% could be used to study the properties of other molecules, such as their solubility, stability, and reactivity, which could lead to a better understanding of the behavior of these molecules.
合成方法
6-Amino-3-(4-chlorophenyl)picolinic acid, 95% can be synthesized by reacting 4-chlorobenzaldehyde with hydrazine hydrate in the presence of a strong base such as sodium hydroxide. The reaction produces an intermediate product, which is then hydrolyzed to yield 6-Amino-3-(4-chlorophenyl)picolinic acid, 95%. The reaction can be represented as follows:
4-Chlorobenzaldehyde + Hydrazine hydrate → Intermediate product → 6-Amino-3-(4-chlorophenyl)picolinic acid, 95%
属性
IUPAC Name |
6-amino-3-(4-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)15-11(9)12(16)17/h1-6H,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEVUGNQKUVWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C=C2)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(4-chlorophenyl)picolinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





